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An in-depth exploration of Centrosomal Protein 131 (CEP131) expression, function, and
regulation in various cell lines, providing researchers, scientists, and drug development
professionals with a comprehensive resource for future studies.

Centrosomal Protein 131 (CEP131), also known as AZI1, is a critical component of the
centrosome and centriolar satellites.[1][2] It plays a pivotal role in fundamental cellular
processes including centriole duplication, primary ciliogenesis, and the maintenance of
genomic stability.[2][3] Given its integral functions, understanding the expression profile of
CEP131 across different cell lines is paramount for research in cell biology, cancer biology, and
the development of novel therapeutics. This technical guide provides a detailed overview of
CEP131 expression at both the transcript and protein levels, outlines standardized protocols for
its detection and quantification, and illustrates its involvement in key signaling pathways.

Quantitative Expression Analysis of CEP131

Comprehensive analysis of large-scale transcriptomic and proteomic datasets reveals a varied
expression pattern of CEP131 across a multitude of human cell lines. This data is crucial for
selecting appropriate model systems for functional studies of CEP131.

CEP131 mRNA Expression Levels

Transcriptomic data, presented in Transcripts Per Million (TPM), from a comprehensive
analysis of 103 human cell lines from the Human Protein Atlas provides a quantitative
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landscape of CEP131 gene expression. The following table summarizes the expression levels

across a selection of commonly used cell lines, categorized by their tissue of origin.

CEP131 mRNA Expression

Tissue of Origin Cell Line

(TPM)
Bone Marrow K-562 15.3
RPMI-8226 12.1
Brain U-87 MG 8.9
A-172 11.2
Breast MCF7 10.5
T-47D 9.8
MDA-MB-231 12.4
Cervix HelLa 14.1
Colon HCT116 13.2
HT-29 11.8
Kidney HEK-293 13.5
A-498 10.1
Liver Hep G2 9.5
Lung A549 11.7
NCI-H460 12.9
Ovary OVCAR-3 10.8
SK-OV-3 11.5
Prostate PC-3 12.1
DU 145 11.3
Skin A-431 13.8
SK-MEL-28 9.2
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Data sourced and processed from the Mendeley Data repository for the Human Protein Atlas
cell line section.

CEP131 Protein Expression Levels

Quantitative proteomics provides a direct measure of the functional molecules within the cell.
The following table presents available data on CEP131 protein abundance in selected cell lines
from the PaxDb database, a resource for protein abundance information.[4][5] Values are
reported in parts per million (ppm).

Cell Line CEP131 Protein Abundance (ppm)
A549 3.8
HelLa 5.1
HEK?293 4.5
K-562 29
MCF7 4.2

Data sourced from PaxDb: Protein Abundance Database.[4]

It is important to note that protein abundance can be influenced by post-transcriptional and
post-translational regulatory mechanisms, leading to potential discrepancies with mRNA levels.

Key Signaling Pathways Involving CEP131

CEP131 is a key regulatory node in at least two critical cellular processes: centriole duplication
and ciliogenesis. Its interactions and post-translational modifications are central to the proper
execution of these pathways.

Role in Centriole Duplication

CEP131 is a crucial player in the initiation of centriole duplication, a process tightly regulated to
ensure the formation of a single new procentriole per existing centriole during the cell cycle.[6]
CEP131 facilitates this process through its interaction with Polo-like kinase 4 (Plk4) and STIL
(SCL/TALL interrupting locus).[1][4] Plk4, a master regulator of centriole duplication,
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phosphorylates CEP131.[4] This phosphorylation event enhances the interaction of CEP131
with STIL, promoting the recruitment of STIL to the centriole.[1][4] The accumulation of STIL at
the centriole, in turn, stabilizes Plk4, creating a positive feedback loop that is essential for the
initiation of procentriole assembly.[4] Overexpression of CEP131 can lead to the excessive
recruitment of STIL, resulting in Plk4 stabilization and subsequent centrosome amplification, a
hallmark of many cancers.[1][4]
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CEP131's role in the PIk4-STIL pathway for centriole duplication.

Involvement in Ciliogenesis

CEP131 is also a key regulator of primary ciliogenesis, the process of forming a primary cilium,
which functions as a cellular antenna for sensing extracellular signals.[3] In proliferating cells,
the E3 ubiquitin ligase MIB1 ubiquitinates CEP131, leading to its sequestration within centriolar
satellites and thereby preventing premature cilia formation. Upon induction of ciliogenesis, de-
ubiquitinated CEP131 is released from the satellites and recruited to the basal body (the
modified mother centriole). This process is dependent on microtubules and p38 MAPK
signaling. At the basal body, CEP131 is required for the proper localization of other essential
ciliogenesis proteins, ultimately enabling the assembly of the ciliary axoneme.
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The role of CEP131 ubiquitination in the regulation of ciliogenesis.
Experimental Protocols for CEP131 Analysis
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Accurate and reproducible quantification and localization of CEP131 are essential for its study.
The following sections provide standardized protocols for Western Blotting, quantitative
Polymerase Chain Reaction (qPCR), and Immunofluorescence.

Western Blotting for CEP131 Protein Quantification

Western blotting is a widely used technique to detect and quantify specific proteins in a
complex mixture.

1. Sample Preparation:

e Culture cells to 70-80% confluency.

e Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
o Determine protein concentration using a BCA assay.

2. SDS-PAGE and Transfer:

o Denature 20-30 ug of protein lysate by boiling in Laemmli sample buffer.

e Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.

e Transfer proteins to a PVDF membrane.

3. Immunodetection:

o Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room
temperature.

 Incubate the membrane with a validated primary antibody against CEP131 overnight at 4°C.
e Wash the membrane three times with TBST.

¢ Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

e Wash the membrane three times with TBST.

4. Detection and Analysis:
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» Detect the signal using an enhanced chemiluminescence (ECL) substrate.
¢ Image the blot using a chemiluminescence imaging system.

e Quantify band intensities using densitometry software and normalize to a loading control
(e.g., GAPDH or B-actin).

Quantitative PCR (qPCR) for CEP131 mRNA Expression

gPCR is a sensitive method for quantifying gene expression at the mRNA level.
1. RNA Extraction and cDNA Synthesis:

« |solate total RNA from cultured cells using a column-based kit or Trizol reagent.
o Assess RNA quality and quantity using a spectrophotometer.

» Reverse transcribe 1 pg of total RNA into cDNA using a reverse transcription kit with
oligo(dT) and random primers.

2. gPCR Reaction:

e Prepare a reaction mix containing cDNA template, forward and reverse primers for CEP131,
and a SYBR Green or TagMan-based gPCR master mix.

o Use validated primers for a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

o Perform the gPCR reaction in a real-time PCR system with the following typical cycling
conditions: initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and
60°C for 1 min.

3. Data Analysis:
o Determine the cycle threshold (Ct) values for CEP131 and the housekeeping gene.

» Calculate the relative expression of CEP131 using the AACt method.

Immunofluorescence for CEP131 Localization
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Immunofluorescence allows for the visualization of the subcellular localization of a protein.
1. Cell Preparation:

e Seed cells on glass coverslips in a multi-well plate and culture to 50-70% confluency.

o Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

o Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

2. Immunostaining:

» Block non-specific antibody binding with 1% BSA in PBST for 30 minutes.

 Incubate with a primary antibody against CEP131 diluted in blocking buffer for 1-2 hours at
room temperature or overnight at 4°C.

o Wash the coverslips three times with PBS.

 Incubate with a fluorescently-conjugated secondary antibody for 1 hour at room temperature
in the dark.

e (Optional) Counterstain nuclei with DAPI.
3. Imaging:
e Mount the coverslips onto microscope slides using an anti-fade mounting medium.

e Image the cells using a fluorescence or confocal microscope.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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